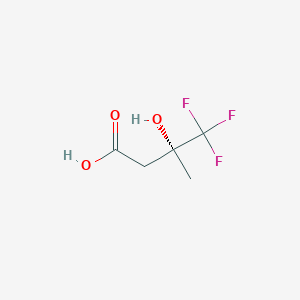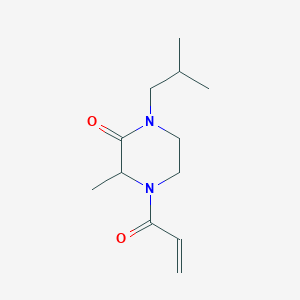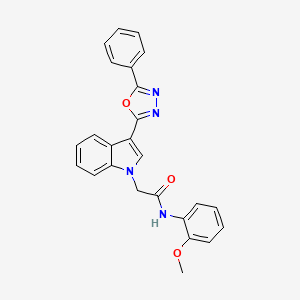
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride” is a chemical constituent with promising implications in the advancement of pharmaceutical therapeutics specifically tailored for the inhibition of neurodegenerative maladies encompassing Alzheimer’s and Parkinson’s ailments .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Boc-protection was used for the ring nitrogen in the intermediates. The compound was deprotected with HC1 in dioxane to produce the compound in better than 97% yield .Molecular Structure Analysis
The molecular formula of this compound is C11H11Cl2NO2.HCl, and its molecular weight is 296.58 . The IUPAC name is methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Chemical Synthesis and Derivatives
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is involved in various chemical synthesis processes. It is used in the preparation of N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates and their cyclisation to produce hydantoins and thiohydantoins (Macháček et al., 2006). Another synthesis involves trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments (Kandinska et al., 2006).
Pharmacological Research
In pharmacological research, derivatives of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride have shown potential. For instance, bis[tetrahydroisoquinoline]s derived from it are potent inhibitors of phenylethanolamine N-methyltransferase, which might have therapeutic applications (Demarinis et al., 1981). Additionally, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, derived from it, have shown nanomolar affinity as antagonists at the glycine site of the NMDA receptor (Leeson et al., 1992).
Potential in Neurological Research
Compounds related to methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride have been studied in the context of neurology. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives were evaluated for neurotoxicity and neuroprotective activity, providing insights into Parkinson's disease treatment (Okuda et al., 2003).
Biochemical Studies
In biochemical studies, the metabolism of related compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline has been explored, highlighting species differences in metabolism and synthesizing its metabolites (Hwang et al., 1981). Additionally, N-methylated tetrahydroisoquinolines, structurally similar to this compound, have been investigated as dopaminergic neurotoxins (Naoi et al., 1993).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is suggested that this compound has promising implications in the advancement of pharmaceutical therapeutics specifically tailored for the inhibition of neurodegenerative maladies encompassing alzheimer’s and parkinson’s ailments .
Mode of Action
Given its potential role in neurodegenerative diseases, it may interact with specific receptors or enzymes in the nervous system, leading to changes in neuronal function .
Biochemical Pathways
Considering its potential therapeutic implications, it might influence pathways related to neurodegeneration .
Result of Action
Given its potential role in neurodegenerative diseases, it might have effects on neuronal function and survival .
特性
IUPAC Name |
methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSWKLOQQPTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)

![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)



![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)




![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)